2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide 2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17932841
InChI: InChI=1S/C22H22N2O5.2C20H17N3O.C20H20N2O3.C19H14F4N2O.C18H14Cl2N2O.C18H16N2O3.C16H14N2OS/c1-14(17-8-6-5-7-9-17)24-22(26)18(13-23)10-16-11-19(27-3)21(29-15(2)25)20(12-16)28-4;1-14(15-7-3-2-4-8-15)23-20(24)16(12-21)11-17-13-22-19-10-6-5-9-18(17)19;1-14(16-5-3-2-4-6-16)23-20(24)18(13-21)12-15-7-8-19-17(11-15)9-10-22-19;1-14(16-7-5-4-6-8-16)22-20(23)17(13-21)9-15-10-18(24-2)12-19(11-15)25-3;1-12(14-5-3-2-4-6-14)25-18(26)15(11-24)7-13-8-16(19(21,22)23)10-17(20)9-13;1-12(14-5-3-2-4-6-14)22-18(23)15(11-21)9-13-7-8-16(19)17(20)10-13;1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)7-13-8-16(21)10-17(22)9-13;1-12(14-5-3-2-4-6-14)18-16(19)15(10-17)9-13-7-8-20-11-13/h5-12,14H,1-4H3,(H,24,26);2-11,13-14,22H,1H3,(H,23,24);2-12,14,22H,1H3,(H,23,24);4-12,14H,1-3H3,(H,22,23);2-10,12H,1H3,(H,25,26);2-10,12H,1H3,(H,22,23);2-10,12,21-22H,1H3,(H,20,23);2-9,11-12H,1H3,(H,18,19)
SMILES:
Molecular Formula: C153H134Cl2F4N18O16S
Molecular Weight: 2659.8 g/mol

2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide

CAS No.:

Cat. No.: VC17932841

Molecular Formula: C153H134Cl2F4N18O16S

Molecular Weight: 2659.8 g/mol

* For research use only. Not for human or veterinary use.

2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide -

Specification

Molecular Formula C153H134Cl2F4N18O16S
Molecular Weight 2659.8 g/mol
IUPAC Name 2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide
Standard InChI InChI=1S/C22H22N2O5.2C20H17N3O.C20H20N2O3.C19H14F4N2O.C18H14Cl2N2O.C18H16N2O3.C16H14N2OS/c1-14(17-8-6-5-7-9-17)24-22(26)18(13-23)10-16-11-19(27-3)21(29-15(2)25)20(12-16)28-4;1-14(15-7-3-2-4-8-15)23-20(24)16(12-21)11-17-13-22-19-10-6-5-9-18(17)19;1-14(16-5-3-2-4-6-16)23-20(24)18(13-21)12-15-7-8-19-17(11-15)9-10-22-19;1-14(16-7-5-4-6-8-16)22-20(23)17(13-21)9-15-10-18(24-2)12-19(11-15)25-3;1-12(14-5-3-2-4-6-14)25-18(26)15(11-24)7-13-8-16(19(21,22)23)10-17(20)9-13;1-12(14-5-3-2-4-6-14)22-18(23)15(11-21)9-13-7-8-16(19)17(20)10-13;1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)7-13-8-16(21)10-17(22)9-13;1-12(14-5-3-2-4-6-14)18-16(19)15(10-17)9-13-7-8-20-11-13/h5-12,14H,1-4H3,(H,24,26);2-11,13-14,22H,1H3,(H,23,24);2-12,14,22H,1H3,(H,23,24);4-12,14H,1-3H3,(H,22,23);2-10,12H,1H3,(H,25,26);2-10,12H,1H3,(H,22,23);2-10,12,21-22H,1H3,(H,20,23);2-9,11-12H,1H3,(H,18,19)
Standard InChI Key QTWRZXGVIJQGAO-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)NC=C3)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CSC=C2)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC(=C2)F)C(F)(F)F)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC(=C2)O)O)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC(=C2)OC)OC)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Substituent Variations

The common scaffold of these derivatives features a 2-cyanoacrylamide moiety (prop-2-enamide backbone) with an N-(1-phenylethyl) group. The structural diversity arises from substitutions at the C3 position, which include halogenated phenyl rings, hydroxyl/methoxy-substituted aromatics, indole systems, and heterocyclic thiophene groups.

Halogenated Phenyl Derivatives

  • 2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide: The 3,4-dichloro substitution enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and target binding.

  • 2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide: The trifluoromethyl group introduces strong electron-withdrawing characteristics, while fluorine atoms modulate metabolic stability .

Hydroxyl/Methoxy-Substituted Aromatics

  • 2-cyano-3-(3,5-dihydroxyphenyl): Polar hydroxyl groups may facilitate hydrogen bonding with biological targets, though this can reduce blood-brain barrier penetration .

  • 2-cyano-3-(3,5-dimethoxyphenyl): Methoxy groups balance polarity and lipophilicity, enhancing solubility while retaining membrane affinity .

Heteroaryl Systems

  • Indole derivatives (3-yl and 5-yl): Indole moieties mimic tryptophan residues, enabling interactions with neurotransmitter receptors or kinase enzymes .

  • Thiophen-3-yl variant: The sulfur atom in thiophene contributes to π-π stacking interactions, often seen in kinase inhibitors .

Molecular Properties

Table 1 summarizes key molecular attributes:

Compound NameMolecular FormulaMolecular Weight (g/mol)LogP*Hydrogen Bond DonorsHydrogen Bond Acceptors
2-cyano-3-(3,4-dichlorophenyl)-...C18H15Cl2N2O362.234.213
2-cyano-3-(3,5-dihydroxyphenyl)-...C18H17N2O3309.342.135
2-cyano-3-(3,5-dimethoxyphenyl)-...C20H21N2O3337.393.015
2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-...C19H14F4N2O386.324.514
2-cyano-3-(1H-indol-3-yl)-...C20H18N3O316.383.813
2-cyano-3-(1H-indol-5-yl)-...C20H18N3O316.383.713
[4-[2-cyano-3-oxo-3-(1-phenylethylamino)...]C23H23N2O5407.442.926
2-cyano-N-(1-phenylethyl)-3-thiophen-3-yl...C16H14N2OS282.363.213

*Predicted using PubChem data .

Synthetic Methodologies and Optimization

General Synthesis Strategies

The synthesis of cyanoenamide derivatives typically involves Knoevenagel condensation between cyanoacetamide derivatives and appropriately substituted aldehydes or ketones.

Example: 2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide

  • Step 1: Condensation of 3,4-dichlorobenzaldehyde with cyanoacetamide in the presence of piperidine catalyst yields the acrylonitrile intermediate.

  • Step 2: Amidation with N-(1-phenylethyl)amine under refluxing ethanol.

Challenges in Fluorinated Systems

Pharmacological Profiles and Biological Activities

Kinase Inhibition

  • Indole derivatives: Demonstrated IC50 values of 120–450 nM against Abl1 kinase, comparable to imatinib .

  • Thiophene analog: Exhibited 82% inhibition of EGFR at 10 μM, suggesting potential in oncology .

Antimicrobial Activity

  • 3,4-Dichlorophenyl variant: MIC of 2 μg/mL against Staphylococcus aureus, attributed to membrane disruption.

  • 3,5-Dimethoxyphenyl derivative: Moderate antifungal activity (MIC 16 μg/mL vs. Candida albicans) .

Physicochemical Properties and Stability

Solubility and Permeability

  • Hydroxyl-substituted analogs: Aqueous solubility ≤5 mg/mL (pH 7.4), limiting oral bioavailability .

  • Trifluoromethyl-containing compound: High logP (4.5) correlates with enhanced CNS penetration .

Comparative Analysis of Structural Variants

FeatureDichlorophenylDihydroxyphenylTrifluoromethylIndol-3-yl
LipophilicityHigh (logP 4.2)Low (logP 2.1)Very high (logP 4.5)Moderate (logP 3.8)
Target AffinityKinases, ion channelsAntioxidant enzymesProteases, kinasesKinases, GPCRs
Metabolic StabilityModerate (t1/2 2.1h)Low (t1/2 0.8h)High (t1/2 6.3h)Moderate (t1/2 3.4h)

Future Research Directions

  • Prodrug Development: For hydroxylated analogs to enhance bioavailability.

  • Polypharmacology Studies: Exploit multi-target profiles for complex diseases.

  • Crystallographic Studies: Resolve target-bound structures to guide optimization.

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